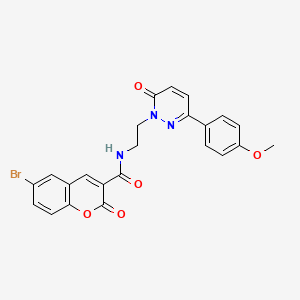
6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18BrN3O5 and its molecular weight is 496.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS Number: 921531-35-3) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C22H15BrFN3O4, with a molecular weight of approximately 484.3 g/mol. The structure features a bromine atom, a methoxyphenyl group, and a pyridazinone moiety, which are essential for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H15BrFN3O4 |
| Molecular Weight | 484.3 g/mol |
| CAS Number | 921531-35-3 |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the pyridazinone core through cyclization reactions.
- Bromination of the resultant compound to introduce the bromine substituent.
- Coupling reactions to attach the methoxyphenyl group and finalize the chromene structure.
These synthetic routes are crucial for optimizing yield and purity, as well as for modifying the compound to enhance its biological activity.
Biological Activity
Research indicates that compounds containing the pyridazinone scaffold exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that similar pyridazinone derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Antimicrobial Properties : The presence of functional groups such as bromine and methoxy enhances the lipophilicity and bioavailability of the compound, potentially increasing its effectiveness against bacterial strains .
- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory properties in preclinical models, suggesting that this compound may also possess similar effects .
The proposed mechanisms of action for this compound include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and inflammation pathways.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication in cancer cells.
- Modulation of Signaling Pathways : It may affect various signaling pathways related to cell survival and apoptosis.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antiproliferative Effects : A study on 5,6-disubstituted pyridazinones indicated significant antiproliferative effects against human cancer cell lines, with IC50 values in the micromolar range .
- Antioxidant Activity : Research on quinoxaline derivatives has shown promising antioxidant properties, which may also be applicable to this compound due to structural similarities .
- Molecular Docking Studies : Computational studies suggest that this compound has a favorable binding affinity to targets involved in cancer progression, supporting further investigation into its therapeutic potential .
Properties
IUPAC Name |
6-bromo-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O5/c1-31-17-5-2-14(3-6-17)19-7-9-21(28)27(26-19)11-10-25-22(29)18-13-15-12-16(24)4-8-20(15)32-23(18)30/h2-9,12-13H,10-11H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMZTWBXAKABAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














